3,3-Dimethylbicyclo[3.2.1]oct-6-en-2-one
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Overview
Description
3,3-Dimethylbicyclo[321]oct-6-en-2-one is an organic compound with a unique bicyclic structure It is characterized by its two fused rings, which include a cyclohexane ring and a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylbicyclo[3.2.1]oct-6-en-2-one typically involves the following steps:
Alkylation of 2,6-dimethylcyclohexanone: This step involves the reaction of 2,6-dimethylcyclohexanone with allyl bromide to form olefinic ketones.
Ozonolysis: The olefinic ketones are then subjected to ozonolysis, which cleaves the double bonds to form keto aldehydes.
Intramolecular Aldol Condensation: The keto aldehydes undergo intramolecular aldol condensation to form a mixture of bicyclic alcohols.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylbicyclo[3.2.1]oct-6-en-2-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the allylic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted bicyclic compounds.
Scientific Research Applications
3,3-Dimethylbicyclo[3.2.1]oct-6-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3,3-Dimethylbicyclo[3.2.1]oct-6-en-2-one involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites of enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
- 4,7-Dimethylbicyclo[3.2.1]oct-3-en-6-one
- 2,6-Dimethylbicyclo[3.2.1]octane
- 1,5-Dimethylbicyclo[3.2.1]octan-8-one
Uniqueness
3,3-Dimethylbicyclo[321]oct-6-en-2-one is unique due to its specific substitution pattern and the presence of a ketone group at the 2-position
Properties
CAS No. |
112929-71-2 |
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Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
3,3-dimethylbicyclo[3.2.1]oct-6-en-2-one |
InChI |
InChI=1S/C10H14O/c1-10(2)6-7-3-4-8(5-7)9(10)11/h3-4,7-8H,5-6H2,1-2H3 |
InChI Key |
XJJGGVDZLKIKKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CC(C1=O)C=C2)C |
Origin of Product |
United States |
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